
7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate is a complex organic compound with potential applications in various scientific fields This compound features a naphthalene core substituted with fluoro, methoxymethoxy, and ethynyl groups, along with a dimethylpropanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Methoxymethoxy protection: The hydroxyl group on the naphthalene core can be protected using methoxymethyl chloride in the presence of a base like sodium hydride.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction using a terminal alkyne and a palladium catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with 2,2-dimethylpropanol using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The fluoro and ethynyl groups may facilitate binding to enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets would depend on the specific application and require further research.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-methylbenzoic acid: Shares the fluoro and aromatic core but lacks the complex substituents.
Methoxymethoxy derivatives: Compounds with similar protective groups but different core structures.
Ethynyl-substituted naphthalenes: Similar in having ethynyl groups but differ in other substituents.
Propiedades
Fórmula molecular |
C28H39FO4Si |
|---|---|
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
[7-fluoro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H39FO4Si/c1-18(2)34(19(3)4,20(5)6)14-13-23-24(29)12-11-21-15-22(32-17-31-10)16-25(26(21)23)33-27(30)28(7,8)9/h11-12,15-16,18-20H,17H2,1-10H3 |
Clave InChI |
GWKXCGKVYBOFCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)OC(=O)C(C)(C)C)OCOC)F)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



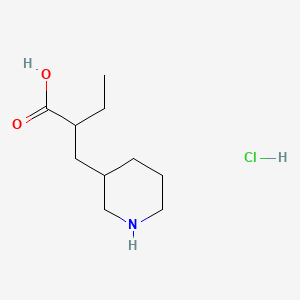
![Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13911651.png)

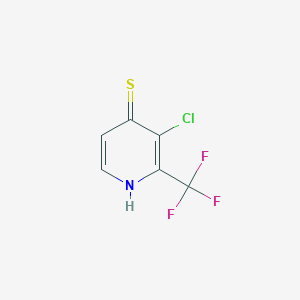
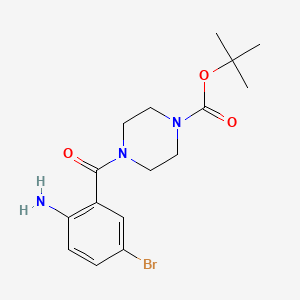
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)
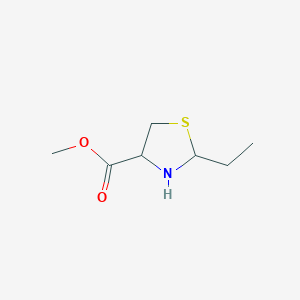
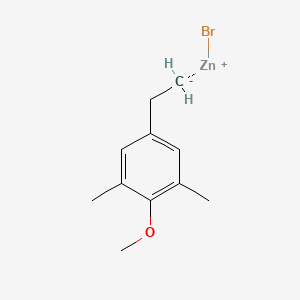

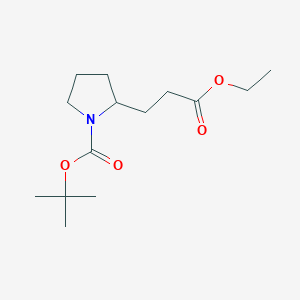
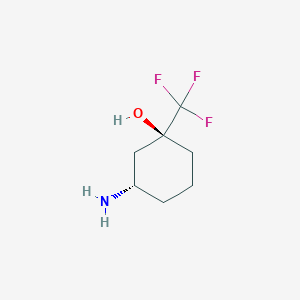
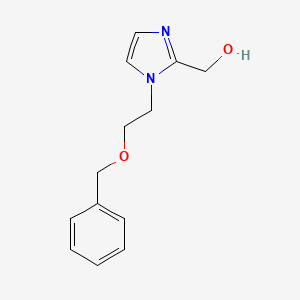
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
